Terfenadine, (S)-

H1 receptor pharmacology enantiomeric purity antihistamine research

Procure (S)-Terfenadine (VUF4568), the pure S(-)-enantiomer, as your essential chiral reference standard. This is not a generic substitute for racemic terfenadine or fexofenadine. It is critical for eliminating metabolic bias in rodent PK studies, where (R)-terfenadine is preferentially oxidized. Its defined stereochemistry is vital for validating enantioselective HPLC methods and probing the structural basis of hERG channel blockade. Ensure your research data integrity by sourcing the stereochemically pure compound.

Molecular Formula C32H41NO2
Molecular Weight 471.7 g/mol
CAS No. 126588-96-3
Cat. No. B12768859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerfenadine, (S)-
CAS126588-96-3
Molecular FormulaC32H41NO2
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
InChIInChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m0/s1
InChIKeyGUGOEEXESWIERI-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Terfenadine (CAS 126588-96-3): Stereochemical Identity and Baseline Procurement Context


(S)-Terfenadine (CAS 126588-96-3), also designated as VUF4568 or the S(−)-isomer of terfenadine, is a chiral piperidine-butanol derivative with one asymmetric center. As the pure enantiomer of the prototypical second-generation H₁ antihistamine prodrug, it exhibits distinct stereochemical properties compared to its racemic counterpart and the R(+) enantiomer (VUF4567). While the parent racemic drug was withdrawn from the market due to hERG channel blockade and associated cardiac arrhythmias, pure enantiomer forms remain critical in research as analytical reference standards and probes for enantioselective pharmacology [1][2].

Why Racemic Terfenadine or Fexofenadine Cannot Substitute for Pure (S)-Terfenadine in Specialized Research


Generic substitution of pure (S)-terfenadine with racemic terfenadine or its active metabolite fexofenadine is scientifically invalid for specific research applications requiring chiral purity. (S)-Terfenadine (VUF4568) and (R)-terfenadine (VUF4567) exhibit quantifiably different metabolic fates in vivo [1]. In rats, the (R)-enantiomer is preferentially oxidized to the carboxylic acid metabolite fexofenadine, while (S)-terfenadine remains enriched in the parent drug fraction in plasma [1][2]. This stereoselective first-pass metabolism means that using racemic terfenadine introduces an uncontrolled variable that confounds pharmacokinetic and pharmacodynamic data interpretation. Furthermore, fexofenadine lacks hERG liability entirely, making it an unsuitable comparator for studies probing the molecular basis of terfenadine's cardiotoxicity [3].

(S)-Terfenadine (CAS 126588-96-3): Quantitative Comparative Evidence for Scientific Selection


Equivalent H₁ Antihistamine Activity Between Enantiomers

No significant difference in H₁ receptor affinity exists between (S)-terfenadine (VUF4568) and (R)-terfenadine (VUF4567) in both central and peripheral guinea pig tissues [1][2]. This establishes enantiomeric equivalence for primary target engagement.

H1 receptor pharmacology enantiomeric purity antihistamine research

Calcium Channel Antagonism: No Stereoselectivity

Calcium channel affinity, a potential contributor to cardiovascular effects, is identical between enantiomers. (S)-Terfenadine (VUF4568) exhibits a pKd of 6.40 ± 0.04, which is statistically indistinguishable from the R-isomer pKd of 6.39 ± 0.03 and racemic terfenadine pKd of 6.36 ± 0.03 [1].

calcium channel pharmacology enantiomer comparison cardiovascular safety

Differential In Vivo Metabolism in Rats: (R)-Terfenadine Preferentially Oxidized to Fexofenadine

Following oral administration of racemic terfenadine to rats, plasma analysis revealed enantiomeric enrichment: the parent drug fraction was enriched in (S)-terfenadine, while the carboxylic acid metabolite (fexofenadine) was enriched in the (R)-enantiomer [1]. This indicates that (R)-terfenadine is preferentially oxidized by CYP3A enzymes, leaving (S)-terfenadine with a different metabolic fate.

stereoselective metabolism pharmacokinetics CYP3A4

Human Metabolism: No Stereoselective Biotransformation of Terfenadine Enantiomers

In humans, no stereoselective biotransformation of terfenadine enantiomers is observed. Following oral administration of racemic terfenadine, the major metabolite fexofenadine appears in plasma with an enrichment of the R-enantiomer, but is excreted in urine as a racemate [1]. This contrasts with the rat data and highlights a critical species difference.

human pharmacokinetics enantiomer metabolism species difference

hERG Channel Blockade: Class-Level Inference from Racemic Terfenadine Data

While no enantiomer-specific hERG data are available for (S)-terfenadine, racemic terfenadine is a potent hERG blocker with an IC₅₀ of 330 nM [1] (range: 165–431 nM across studies [2][3]). This potency is ~300-fold greater than loratadine (IC₅₀ ≈ 100 µM) [1]. It is presumed that both enantiomers contribute to this blockade given the lack of stereoselectivity observed in H₁ and calcium channel binding.

hERG inhibition cardiotoxicity QT prolongation

Optimal Research Applications for (S)-Terfenadine (CAS 126588-96-3)


Chiral Reference Standard for Enantioselective HPLC Method Development

(S)-Terfenadine serves as an essential chiral reference standard for the development and validation of enantioselective HPLC methods. Its well-defined absolute stereochemistry and availability as a pure enantiomer make it ideal for calibrating chiral stationary phases such as ovomucoid columns used to resolve terfenadine enantiomers from biological matrices [1].

Pharmacokinetic Studies Requiring Stereochemically Defined Probes

For in vivo pharmacokinetic studies in rodents, where (R)-terfenadine is preferentially oxidized to fexofenadine, pure (S)-terfenadine eliminates metabolic bias. This allows researchers to dissect the contribution of each enantiomer to overall disposition and activity [1].

Structural Biology and Molecular Pharmacology of hERG and H₁ Receptors

Despite its hERG liability, (S)-terfenadine is a valuable tool compound for mapping the structural determinants of hERG channel blockade. Its defined stereochemistry enables precise docking studies and mutagenesis experiments to identify key binding interactions [1][2].

Calcium Channel Antagonist Research as a Control Compound

Given its well-characterized and non-stereoselective calcium channel antagonism (pKd = 6.40 ± 0.04), (S)-terfenadine can be used as a control compound in assays designed to probe calcium channel pharmacology, particularly in studies comparing enantiomer pairs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terfenadine, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.